4-((4-Chlorophenoxy)methyl)benzaldehyde
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Overview
Description
4-((4-Chlorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 4-chlorophenoxy methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-((4-Chlorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Toluene or dimethylformamide (DMF)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-((4-Chlorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, DMF, ethanol
Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
Scientific Research Applications
4-((4-Chlorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-((4-Chlorophenoxy)methyl)benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aldehyde group plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
4-((4-Chlorophenoxy)methyl)benzaldehyde can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)benzaldehyde: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-(4-Bromophenoxy)benzaldehyde: Contains a bromine atom instead of chlorine, resulting in altered chemical properties and reactivity.
4-(2,4-Dichlorophenoxy)benzaldehyde: Contains two chlorine atoms, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical properties and applications.
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 |
InChI Key |
BBZKMBQWMKYPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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